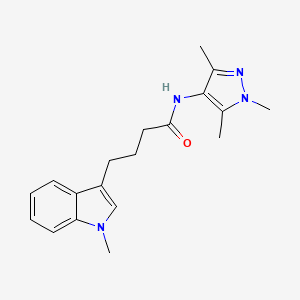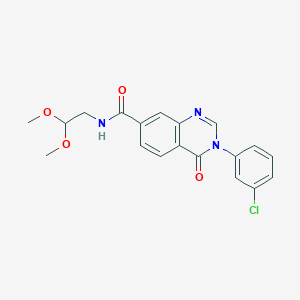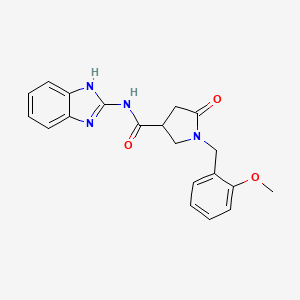
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoro-substituted indole ring and a pyridine moiety connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide linkage is formed by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the acetamide intermediate with pyridine-3-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the indole ring, which can exhibit fluorescence properties.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is largely dependent on its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a chloro group instead of a fluoro group, which can affect its electronic properties and interactions with molecular targets.
2-(6-methyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide stands out due to the presence of the fluoro group, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H12FN3O |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
2-(6-fluoroindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12FN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20) |
Clave InChI |
LNTLZAXDSVVVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12178513.png)


![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178523.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)

![N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178554.png)

![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)
![3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12178567.png)
![Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate](/img/structure/B12178572.png)
![N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12178576.png)

![4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12178582.png)
